molecular formula C19H28N10O13P2 B15187353 5'-Phosphoryl-(3'-amino-3'-deoxyguanylyl)-(3'-5')-3'-amino-3'-deoxycytidine CAS No. 109679-54-1

5'-Phosphoryl-(3'-amino-3'-deoxyguanylyl)-(3'-5')-3'-amino-3'-deoxycytidine

Cat. No.: B15187353
CAS No.: 109679-54-1
M. Wt: 666.4 g/mol
InChI Key: ICCNTHLFMSAJHY-KZLWWIKISA-N
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Description

“5’-Phosphoryl-(3’-amino-3’-deoxyguanylyl)-(3’-5’)-3’-amino-3’-deoxycytidine” is a synthetic nucleotide analog. Nucleotide analogs are compounds that mimic the structure of natural nucleotides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5’-Phosphoryl-(3’-amino-3’-deoxyguanylyl)-(3’-5’)-3’-amino-3’-deoxycytidine” typically involves the following steps:

    Protection of Functional Groups: Protecting groups are used to mask reactive functional groups during the synthesis.

    Formation of the Nucleotide Backbone: The nucleotide backbone is constructed using phosphoramidite chemistry or other suitable methods.

    Coupling of Nucleobases: The guanine and cytidine bases are coupled to the backbone.

    Deprotection and Purification: The protecting groups are removed, and the compound is purified using techniques such as chromatography.

Industrial Production Methods

Industrial production of nucleotide analogs often involves large-scale synthesis using automated synthesizers. These machines can efficiently carry out the repetitive steps of nucleotide coupling and deprotection, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions can modify the nucleotide bases or the phosphate backbone.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate or amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Oxidized nucleotide analogs with modified bases.

    Reduction Products: Reduced nucleotide analogs with altered functional groups.

    Substitution Products: Substituted nucleotide analogs with new functional groups attached.

Scientific Research Applications

Chemistry

    Synthesis of Modified Nucleic Acids: Used to create DNA or RNA with altered properties for research purposes.

    Study of Nucleotide Interactions: Helps in understanding how nucleotides interact with enzymes and other biomolecules.

Biology

    Gene Regulation Studies: Used to investigate the role of specific nucleotides in gene expression and regulation.

    DNA Repair Mechanisms: Helps in studying how cells repair damaged DNA.

Medicine

    Antiviral Agents: Some nucleotide analogs are used as antiviral drugs, interfering with viral replication.

    Cancer Treatment: Used in chemotherapy to target rapidly dividing cancer cells.

Industry

    Biotechnology: Used in the development of diagnostic tools and therapeutic agents.

    Pharmaceuticals: Plays a role in the design and synthesis of new drugs.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleotides and incorporating into nucleic acids. This can lead to:

    Chain Termination: Preventing the elongation of DNA or RNA chains.

    Enzyme Inhibition: Inhibiting enzymes involved in nucleic acid synthesis.

    Mutagenesis: Introducing mutations into the genetic material.

Comparison with Similar Compounds

Similar Compounds

  • 5’-Phosphoryl-(3’-amino-3’-deoxyadenylyl)-(3’-5’)-3’-amino-3’-deoxyuridine
  • 5’-Phosphoryl-(3’-amino-3’-deoxyguanylyl)-(3’-5’)-3’-amino-3’-deoxyadenosine

Uniqueness

“5’-Phosphoryl-(3’-amino-3’-deoxyguanylyl)-(3’-5’)-3’-amino-3’-deoxycytidine” is unique due to its specific combination of guanine and cytidine bases, which may confer distinct properties in terms of stability, reactivity, and biological activity.

Properties

CAS No.

109679-54-1

Molecular Formula

C19H28N10O13P2

Molecular Weight

666.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-phosphonooxyoxolan-2-yl]methoxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C19H28N10O13P2/c20-8-1-2-28(19(31)25-8)16-9(21)12(41-43(32,33)34)6(39-16)3-38-4-7-13(42-44(35,36)37)10(22)17(40-7)29-5-24-11-14(29)26-18(23)27-15(11)30/h1-2,5-7,9-10,12-13,16-17H,3-4,21-22H2,(H2,20,25,31)(H2,32,33,34)(H2,35,36,37)(H3,23,26,27,30)/t6-,7-,9-,10-,12-,13-,16-,17-/m1/s1

InChI Key

ICCNTHLFMSAJHY-KZLWWIKISA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)N)OP(=O)(O)O)OP(=O)(O)O)N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)N)OP(=O)(O)O)OP(=O)(O)O)N

Origin of Product

United States

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